molecular formula C17H16N4O2S2 B4610292 N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4610292
M. Wt: 372.5 g/mol
InChI Key: FQLMUUWDEUGZPT-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C17H16N4O2S2 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is 372.07146811 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Network Formation

One study discusses the use of thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) as a nano-photoinitiator for the preparation of PMMA hybrid networks, demonstrating its ability to initiate polymerization even in the air atmosphere due to its intramolecular hydrogen abstraction mechanism. This suggests potential applications of related acetamide compounds in polymer science, particularly in creating robust polymer/filler networks with improved thermal stability (Batibay et al., 2020).

Anticancer Activity

Another study elaborates on the bio-oriented synthesis and molecular docking studies of 1,2,4-triazole-based derivatives as potential anti-cancer agents. It indicates that these compounds, through structural modification, exhibit significant anti-liver carcinoma effects, suggesting a pathway for related acetamide compounds in cancer research (Akhter et al., 2023).

Heterocyclic Synthesis

Research on 1,3-dipolar cycloaddition reactions in heterocyclic synthesis presents the transformation of compounds into various heterocyclic derivatives, highlighting the versatility of such compounds in synthesizing novel heterocycles which could be pivotal in drug design and discovery (Hunnur et al., 2005).

Synthesis of Novel Derivatives

The synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives is explored, with the study focusing on establishing their structures through various spectral data. This points to the utility of such compounds in creating a diversity of structures for potential applications in pharmacology and material science (Wang et al., 2010).

Antimicrobial and Antifungal Agents

A study on the synthesis of thiazolidin-4-one derivatives and their evaluation as potential antimicrobial agents underlines the role of acetamide compounds in developing new antimicrobial and antifungal medications. The compounds show promise against various bacterial and fungal strains, suggesting their relevance in addressing resistance to existing antimicrobial agents (Baviskar et al., 2013).

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-11(22)12-5-3-6-13(9-12)18-15(23)10-25-17-20-19-16(21(17)2)14-7-4-8-24-14/h3-9H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLMUUWDEUGZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(3-ACETYLPHENYL)-2-{[4-METHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.